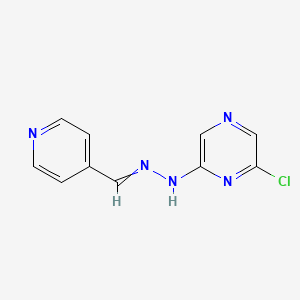![molecular formula C20H14ClF2N3O B10798156 3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine](/img/structure/B10798156.png)
3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-274: is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-274, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-274 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: While specific industrial production methods for OSM-S-274 are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: OSM-S-274 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired analog.
Major Products: The major products formed from these reactions include various analogs of OSM-S-274, each with potentially different biological activities and properties.
Scientific Research Applications
OSM-S-274 has been primarily explored for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, making it a promising candidate for further development as an antimalarial drug. Additionally, the compound’s structure allows for the exploration of various analogs, which can be tested for activity against other diseases or conditions .
Mechanism of Action
The mechanism of action of OSM-S-274 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-274 adduct. Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, providing a level of selectivity for the parasite .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound from the same series.
Uniqueness: OSM-S-274 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its potent activity against Plasmodium falciparum. The compound’s ability to selectively inhibit PfAsnRS while having low toxicity to mammalian cells further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H14ClF2N3O |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C20H14ClF2N3O/c21-15-4-2-14(3-5-15)20-25-11-16-10-24-12-19(26(16)20)27-8-7-13-1-6-17(22)18(23)9-13/h1-6,9-12H,7-8H2 |
InChI Key |
JHORUMGXLQTHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]piperidine-1-carboxylate](/img/structure/B10798082.png)
![6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine](/img/structure/B10798085.png)
![6-chloro-N-[(Z)-propylideneamino]pyrazin-2-amine](/img/structure/B10798088.png)
![4-[[(6-Chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile](/img/structure/B10798098.png)
![3-(3,5-Difluorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798101.png)
![3-(3,5-Difluorophenyl)-5-(pyridin-2-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798106.png)
![3-Phenyl-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798110.png)
![6-chloro-N-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine](/img/structure/B10798120.png)

![2-[Benzyl(methyl)amino]acetamide](/img/structure/B10798130.png)
![Tert-butyl 3-[[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]piperidine-1-carboxylate](/img/structure/B10798146.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloropyrazin-2-amine](/img/structure/B10798154.png)
![3-(2-Chlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798157.png)
